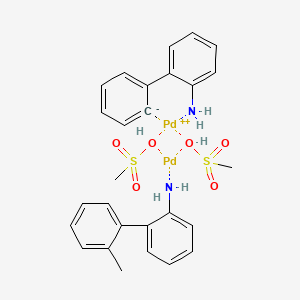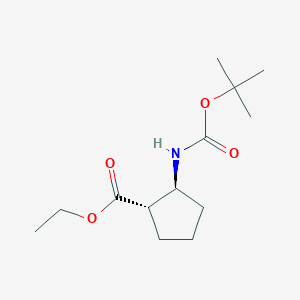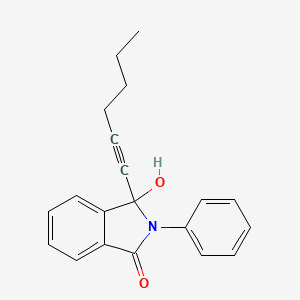
Methyl 2-isocyanato-2-phenylacetate
Descripción general
Descripción
Methyl 2-isocyanato-2-phenylacetate is an organic compound with the molecular formula C10H9NO3. It is a member of the isocyanate family, which is known for its reactivity and applications in producing polyurethanes, pharmaceuticals, and synthetic materials. This compound is a colorless or pale yellow liquid and is used as an intermediate in various chemical reactions due to its reactive isocyanate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-isocyanato-2-phenylacetate can be synthesized through several methods. One common approach involves the reaction of methyl 2-phenylacetate with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the safe handling of phosgene, which is highly toxic .
Another method involves the non-phosgene route, which includes the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea. The carbamate is then thermally decomposed to yield the isocyanate . This method is considered safer and more environmentally friendly compared to the phosgene route.
Industrial Production Methods
In industrial settings, the production of this compound often relies on the phosgene method due to its efficiency and high yield. the non-phosgene method is gaining traction due to environmental and safety concerns associated with phosgene .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-isocyanato-2-phenylacetate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Water: Reacts with the isocyanate group to form carbamic acid, which can further decompose to amine and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Aplicaciones Científicas De Investigación
Methyl 2-isocyanato-2-phenylacetate has several applications in scientific research:
Polyurethane Production: Used as a precursor in the synthesis of polyurethanes, which are widely used in foams, coatings, adhesives, and elastomers.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Synthetic Materials: Used in the production of synthetic materials due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of methyl 2-isocyanato-2-phenylacetate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts with nucleophiles, leading to the formation of stable products such as urethanes and ureas. These reactions are often catalyzed by bases or acids to enhance the reaction rate .
Comparación Con Compuestos Similares
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with a similar reactivity profile but lacks the phenyl group.
Phenyl isocyanate: Contains a phenyl group but lacks the ester functionality present in methyl 2-isocyanato-2-phenylacetate.
Uniqueness
This compound is unique due to the presence of both the isocyanate group and the ester functionality, which allows it to participate in a wider range of chemical reactions compared to simpler isocyanates.
Propiedades
IUPAC Name |
methyl 2-isocyanato-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)9(11-7-12)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKLHQANVPYACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)


